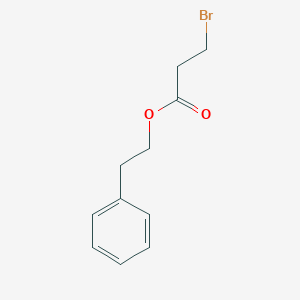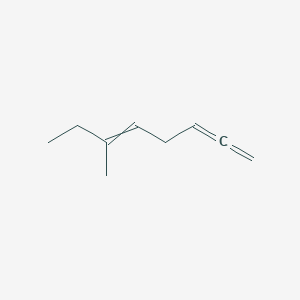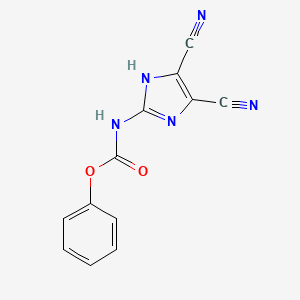
2-Phenylethyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 3-bromopropanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenylethyl group attached to a 3-bromopropanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropionic acid with 2-phenylethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis method. This method uses acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to produce the 3-bromopropanoate ester . This method is efficient and minimizes the generation of byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 2-phenylethyl 3-hydroxypropanoate, 2-phenylethyl 3-alkoxypropanoate, and 2-phenylethyl 3-aminopropanoate.
Elimination: The major product is 2-phenylethyl acrylate.
Reduction: The major product is 2-phenylethyl 3-hydroxypropanoate.
Scientific Research Applications
2-Phenylethyl 3-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromopropanoate: Similar in structure but lacks the phenylethyl group.
2-Phenylethyl acetate: Similar ester structure but with an acetate group instead of a bromopropanoate group.
2-Phenylethyl propanoate: Similar ester structure but without the bromine atom.
Uniqueness
2-Phenylethyl 3-bromopropanoate is unique due to the presence of both the phenylethyl group and the bromopropanoate moiety. This combination makes it a valuable intermediate in organic synthesis, offering reactivity at both the ester and bromine sites. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Properties
CAS No. |
62058-70-2 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-phenylethyl 3-bromopropanoate |
InChI |
InChI=1S/C11H13BrO2/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
XZHYMUNXNFYDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)




![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)


![5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14553363.png)
![2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol](/img/structure/B14553364.png)
